N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-15(13)19-16(21)12-9-8-11(20(22)23)10-14(12)18/h4-10H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBLPGQIIILJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519035-58-6 | |
| Record name | N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Interactions and Mechanistic Insights of N 2 Tert Butylphenyl 2 Chloro 4 Nitrobenzamide
Investigation of Molecular Recognition and Binding Dynamics with Biological Targets (in vitro)
The interaction of a compound with biological targets is governed by its three-dimensional structure and chemical properties, which dictate its binding affinity and recognition. The benzamide (B126) structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological receptors and enzymes.
The N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide structure suggests a potential for enzyme inhibition. Structurally related 2-chloro-4-nitrobenzamide derivatives have been investigated for their inhibitory effects on various enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent to moderate inhibitory activity against α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. nih.gov Molecular docking studies of these related compounds indicated that hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues were crucial for their inhibitory function. nih.gov
The nitro group, in particular, is a key feature in a class of inhibitors targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for cell wall synthesis in Mycobacterium tuberculosis. nih.gov The mechanism involves the reduction of the aromatic nitro group within the enzyme's active site, leading to the formation of a covalent bond with a cysteine residue, thereby irreversibly inhibiting the enzyme. nih.gov While this has not been demonstrated for this compound specifically, the presence of the nitrobenzamide moiety suggests this is a plausible area for investigation.
Table 1: In Vitro Enzyme Inhibition by Structurally Related Benzamide Derivatives
| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 21.45 ± 0.19 µM | nih.gov |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | 24.36 ± 0.25 µM | nih.gov |
| Acarbose (Standard) | α-glucosidase | 89.56 ± 0.12 µM | nih.gov |
| Acarbose (Standard) | α-amylase | 152.45 ± 0.52 µM | nih.gov |
No specific receptor binding affinity studies have been published for this compound. However, the benzamide scaffold is a common feature in ligands designed for a variety of receptors. The specific substitution pattern on both phenyl rings would theoretically determine its affinity and selectivity for any given receptor. The lipophilic tert-butyl group and the electron-withdrawing chloro and nitro groups would significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to bind to receptor pockets. Further in vitro screening against a panel of known receptors would be necessary to profile its binding affinities.
Experimental data on the subcellular distribution and transport of this compound is not available. Theoretical and in silico predictions for structurally related compounds can provide some insight. For a series of 2-chloro-4-nitrobenzamide derivatives, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and in vitro cell permeability assays were conducted. nih.gov These studies predicted low permeability for the tested compounds in Caco-2 and MDCK cell lines, which are models for intestinal absorption. nih.gov This suggests that compounds within this class might have limited passive diffusion across cellular membranes. The high lipophilicity imparted by the tert-butyl group in this compound could potentially influence its membrane transport, but this would need to be confirmed through direct experimental studies using in vitro models.
Elucidation of Biological Mechanisms of Action (in vitro or theoretical)
The biological mechanism of action for this compound can be theorized based on the functional groups present in its structure.
The nitroaromatic group is a critical component that can modulate cellular pathways. The electron-withdrawing nature of the nitro group can polarize the molecule, affecting its interaction with cellular macromolecules. encyclopedia.pub In many biologically active nitroaromatic compounds, the nitro group acts as a prodrug element that can be reduced by cellular nitroreductases, particularly under hypoxic (low oxygen) conditions. This reduction can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can covalently modify and damage cellular components like DNA and proteins, ultimately leading to cell death. This mechanism is the basis for the activity of certain hypoxia-activated anticancer drugs and antimicrobial agents. encyclopedia.pub Therefore, it is plausible that this compound could modulate cellular processes related to redox homeostasis.
Numerous studies have demonstrated the antimicrobial and antifungal properties of compounds containing nitrobenzene, aniline (B41778), and benzamide moieties. nanobioletters.comnih.gov The presence of both a nitro group and a chloro group on the benzamide ring is a common feature in many antimicrobial agents.
In vitro studies on various related compounds have shown activity against a range of pathogenic microbes. For example, certain N-benzamide derivatives have shown good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Similarly, series of halogenated nitrobenzenes and anilines have been tested for fungitoxicity against pathogens like Aspergillus niger and Trichophyton mentagrophytes. nih.gov The mechanism of action is often attributed to the disruption of cellular processes, with the nitro group playing a key role in the compound's efficacy. encyclopedia.pub For some nitroaromatic compounds, replacing the nitro group with other electron-withdrawing groups like chloro or cyano leads to a significant decrease in antimicrobial activity, highlighting the importance of this functional group. encyclopedia.pub
Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound/Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide | E. coli | 3.12 µg/mL | nanobioletters.com |
| 4-hydroxy-N-phenylbenzamide | B. subtilis | 6.25 µg/mL | nanobioletters.com |
| Halogenated Nitrobenzenes | Aspergillus niger | Active | nih.gov |
| Halogenated Anilines | Trichophyton mentagrophytes | Active | nih.gov |
| Nitro-containing Benzothiazoles | Pseudomonas aeruginosa | Active | encyclopedia.pub |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Characterization of Specific Molecular Targets and Their Functional Roles
There is no published research identifying and characterizing the specific molecular targets of this compound. Elucidation of a compound's primary molecular targets is fundamental to understanding its mechanism of action and therapeutic potential. This process typically involves a combination of techniques such as affinity chromatography, biochemical assays, and computational modeling to identify proteins or other biomolecules with which the compound interacts. Without such studies, any discussion of the functional roles of its targets would be purely speculative.
Off-Target Binding and Polypharmacological Considerations in Experimental Systems
Similarly, there is no available data on the off-target binding profile or the polypharmacology of this compound. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug discovery and development, as it can explain both therapeutic efficacy and adverse effects. Investigating off-target binding through comprehensive screening against a panel of receptors, enzymes, and ion channels is essential for a complete pharmacological characterization. In the absence of such experimental data for this compound, a discussion of its broader pharmacological profile and potential for multi-target engagement is not possible.
Structure Activity Relationship Sar Studies and Rational Design for N 2 Tert Butylphenyl 2 Chloro 4 Nitrobenzamide Analogues
Systematic Exploration of Structural Variations and Their Mechanistic Correlates
The N-(2-tert-butylphenyl) moiety plays a crucial role in orienting the molecule within its biological target and establishing key interactions. The tert-butyl group, in particular, is significant due to its steric bulk and lipophilicity.
Steric Influence of the tert-Butyl Group: The large, sterically hindering tert-butyl group at the ortho position of the N-phenyl ring is critical. This bulk forces a non-planar conformation between the two aromatic rings of the benzanilide (B160483) structure, which is often essential for fitting into a specific binding pocket and preventing unwanted off-target interactions. SAR studies on related N-aryl scaffolds have shown that the size and position of such bulky substituents are paramount. nih.gov Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or hydrogen typically leads to a significant loss of activity, suggesting that the steric hindrance is a key determinant for biological efficacy. Conversely, substitution with even bulkier groups may also reduce activity by preventing the molecule from accessing the binding site.
Electronic Effects and Substitution: While steric bulk is primary, the electronic nature of the phenyl ring can also modulate activity. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the ring can fine-tune the electronic properties of the amide nitrogen and influence hydrogen-bonding capabilities or aromatic interactions (e.g., π-π stacking) with the target. For instance, studies on N-phenylbenzamide derivatives have demonstrated that modifications to the N-phenyl ring significantly impact biological outcomes. nih.govresearchgate.net
The table below illustrates hypothetical SAR data for modifications on the N-phenyl ring, based on established principles in medicinal chemistry.
Table 1: SAR of Substituents on the N-(2-tert-butylphenyl) Moiety
| R1 (Position 2) | R2 (Position 4) | Relative Activity | Rationale |
|---|---|---|---|
| -C(CH3)3 | -H | ++++ | Optimal steric bulk for binding pocket conformation. |
| -CH(CH3)2 | -H | +++ | Reduced steric bulk, may allow for more conformational flexibility, slightly decreasing optimal binding. |
| -CH3 | -H | + | Insufficient steric bulk to enforce the required bioactive conformation. |
| -H | -H | - | Lacks necessary steric hindrance, leading to loss of activity. |
| -C(CH3)3 | -OCH3 | +++ | Electron-donating group may alter electronic interactions, slightly modifying activity. |
The substitution pattern on the benzoyl moiety is critical for the molecule's activity, with both the chloro and nitro groups serving as important electronic and steric modulators.
Role of the Nitro Group: The nitro group at the 4-position (para) is a strong electron-withdrawing group. This electronic pull increases the partial positive charge on the amide carbonyl carbon, enhancing its ability to act as a hydrogen bond acceptor. Furthermore, the nitro group itself can participate in crucial hydrogen bonding or dipolar interactions within the receptor binding site. Shifting the nitro group to the meta (3-position) or ortho (2-position) would drastically alter the molecule's electronic distribution and spatial arrangement of its hydrogen-bonding vectors. Studies on other aromatic systems have shown that the position of a nitro group is a critical determinant of biological activity. mdpi.com For instance, moving it to the meta-position could diminish its activating effect on the amide carbonyl, while an ortho-position might introduce steric clashes or unfavorable intramolecular interactions.
Table 2: Predicted Impact of Isomeric Changes on the Benzoyl Moiety
| Chlorine Position | Nitro Position | Predicted Relative Activity | Rationale |
|---|---|---|---|
| 2 | 4 | ++++ | The parent compound's optimal arrangement for electronic activation and conformational restriction. |
| 3 | 4 | ++ | Loss of ortho-chloro steric effect, leading to increased conformational freedom and likely reduced activity. |
| 4 | 4 | + | Different electronic and steric profile; loss of key ortho constraint. |
| 2 | 3 | ++ | Altered vector for nitro group interactions and modified electronic activation of the amide bond. |
The biological activity of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is intrinsically linked to its three-dimensional shape and the specific conformation it adopts upon binding to its target. Conformational analysis provides insight into the energetically favorable shapes of the molecule and how these relate to ligand-receptor recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel analogues and guiding the rational design of more potent molecules.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For a series of this compound derivatives, these descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling interactions like hydrogen bonds and electrostatic interactions.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and van der Waals volume. They are essential for understanding how a molecule fits into its binding site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is the most common hydrophobic descriptor, quantifying a molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once calculated, these descriptors are used as independent variables in a statistical model, with biological activity (e.g., IC₅₀ or EC₅₀) as the dependent variable. Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a predictive equation. jppres.com
A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) + c₂(MR) - c₃(LUMO Energy)
The quality and predictive power of the model are assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fisher statistic (F). researchgate.netnih.gov A robust QSAR model will have high R² and Q² values, indicating a strong correlation and good predictive ability. nih.gov
Table 3: Example of Statistical Parameters for a Benzamide (B126) QSAR Model
| Parameter | Value | Interpretation |
|---|---|---|
| n (compounds) | 43 | The number of compounds in the dataset. |
| R² (Correlation Coefficient) | 0.98 | Indicates that 98% of the variance in activity is explained by the model. nih.gov |
| Q² (Cross-validated R²) | 0.71 | A measure of the model's internal predictive power; a value > 0.5 is considered good. nih.gov |
| F-test value | 103.9 | A high value indicates a statistically significant regression model. nih.gov |
In recent years, machine learning (ML) algorithms have become powerful tools in QSAR and SAR analysis, capable of handling complex, non-linear relationships that traditional methods may miss. nih.govneuraldesigner.com Unlike linear regression, ML models can learn from vast and high-dimensional chemical data to make more accurate predictions.
Commonly used ML algorithms in drug discovery include:
Support Vector Machines (SVM): SVM is a powerful classification and regression algorithm that works by finding the optimal hyperplane that separates data points. In QSAR, SVM can effectively model the non-linear boundary between active and inactive compounds or predict continuous activity values. researchgate.net
Random Forest (RF): RF operates by constructing a multitude of decision trees during training and outputting the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is robust against overfitting and can handle a large number of input descriptors.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. They are particularly adept at identifying complex patterns and relationships in data, making them highly effective for QSAR modeling, especially with large datasets. neuraldesigner.com
These ML-based QSAR models have demonstrated superior performance in predicting the biological activity of new molecules compared to traditional methods. researchgate.net They can effectively guide the design of focused libraries of this compound analogues by prioritizing candidates with the highest predicted potency for synthesis and testing, thereby accelerating the drug discovery process.
Principles of Fragment-Based and De Novo Design in Benzamide Scaffold Optimization
In the quest to enhance the therapeutic potential of lead compounds such as this compound, medicinal chemists employ sophisticated strategies that go beyond traditional structure-activity relationship (SAR) studies. Among the most powerful of these are fragment-based drug design (FBDD) and de novo design. These rational, structure-guided approaches allow for a more efficient exploration of chemical space to optimize the benzamide scaffold for improved potency, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Design (FBDD)
Fragment-based drug design is a "build-up" approach that begins with identifying very small, low-complexity molecules, or "fragments" (typically with a molecular weight of less than 300 Da), that bind weakly to the biological target. frontiersin.org Because of their small size, these fragments are efficient binders, meaning they form high-quality interactions with the protein target relative to their size. nih.gov The process involves screening a library of fragments to find hits, validating their binding, and then chemically elaborating these fragments into more potent, lead-like molecules. frontiersin.orgnih.gov
The optimization of a benzamide scaffold using FBDD can proceed through three primary strategies:
Fragment Growing: This is the most common method, where a validated fragment hit is extended by adding new chemical moieties to engage with adjacent pockets in the target's binding site. frontiersin.org For a hypothetical benzamide scaffold, if a simple chloronitrobenzene fragment was identified as a binder, it could be "grown" by systematically adding different substituted aniline (B41778) moieties to improve affinity.
Fragment Linking: This strategy is employed when two or more fragments are found to bind to distinct, neighboring regions of the target site. The fragments are then connected via a chemical linker to create a single, high-affinity molecule. Conceptually, a tert-butylaniline fragment binding in one sub-pocket could be linked to a separate 2-chloro-4-nitrobenzoyl fragment occupying an adjacent pocket to generate a cohesive inhibitor.
Fragment Merging: In this approach, two or more fragments that have overlapping binding modes are combined into a single new chemical entity that incorporates the key features of both. This can lead to a significant and efficient increase in potency.
The following table illustrates a hypothetical fragment-growing strategy to optimize a benzamide-based inhibitor.
| Compound ID | Fragment/Molecule | Strategy | R-Group | IC₅₀ (nM) |
| Frag-1 | 2-chloro-4-nitrobenzoic acid | Initial Fragment Hit | - | >100,000 |
| BZ-1 | N-phenyl-2-chloro-4-nitrobenzamide | Fragment Growing | Phenyl | 5,200 |
| BZ-2 | N-(2-methylphenyl)-2-chloro-4-nitrobenzamide | Fragment Growing | 2-Methylphenyl | 950 |
| BZ-3 | This compound | Fragment Growing | 2-tert-Butylphenyl | 150 |
Data in this table is hypothetical and for illustrative purposes only.
De Novo Design
De novo design, meaning "from the beginning," is a computational approach used to design novel molecular structures that are predicted to bind to a target with high affinity and specificity. Unlike screening-based methods, de novo design algorithms build candidate molecules atom-by-atom or by assembling larger chemical pieces directly within the three-dimensional structure of the target's binding site.
This process typically involves:
Binding Site Analysis: A thorough characterization of the target's binding pocket, identifying key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and potential for electrostatic interactions.
Structure Generation: Computational algorithms place atoms or small functional groups in favorable positions within the site and connect them to form novel chemical scaffolds. For a benzamide scaffold, an algorithm could identify the amide linkage as a key hydrogen-bonding feature and then build different aromatic rings and substituents around it to maximize favorable contacts with the target protein.
Scoring and Ranking: The newly designed molecules are evaluated and ranked based on their predicted binding affinity, drug-likeness, and synthetic feasibility.
De novo design is particularly powerful for discovering entirely novel scaffolds that may not be present in existing compound libraries. For instance, in optimizing the this compound structure, a de novo approach could be used to replace the 2-chloro-4-nitrobenzamide portion with an entirely different aromatic or heteroaromatic system predicted to have superior binding or better physicochemical properties, while retaining the essential tert-butylaniline moiety.
The table below provides a conceptual outline of a de novo design workflow for generating novel benzamide analogues.
| Design Step | Description | Example Output | Predicted Binding Score (kcal/mol) |
| 1. Scaffold Placement | Place the core benzamide scaffold in the binding site to satisfy key hydrogen bonds. | Benzamide core oriented in active site | -5.2 |
| 2. Fragment Growing (Side A) | Computationally "grow" substituents off the aniline ring into a hydrophobic pocket. | N-(2-isopropyl-5-fluorophenyl) derivative | -7.8 |
| 3. Fragment Growing (Side B) | Explore alternative moieties to replace the 2-chloro-4-nitrophenyl group. | Isoxazole-carboxamide derivative | -8.5 |
| 4. Final Molecule Assembly | Combine optimized fragments into a final, novel molecule and score its overall predicted affinity. | N-(2-isopropyl-5-fluorophenyl)-isoxazole-5-carboxamide | -9.3 |
Data in this table is hypothetical and for illustrative purposes only.
By leveraging the precise, ground-up approach of fragment-based methods and the innovative potential of de novo computational design, researchers can rationally navigate the complex chemical space around the benzamide scaffold to develop next-generation analogues with highly optimized therapeutic profiles.
Computational and Theoretical Investigations of N 2 Tert Butylphenyl 2 Chloro 4 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.
An analysis of the electronic structure provides a deep understanding of a molecule's reactivity and kinetic stability. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For a molecule like N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide, the HOMO is likely to be distributed over the electron-rich tert-butylphenyl ring system, while the LUMO would be concentrated on the electron-deficient 2-chloro-4-nitrobenzamide moiety due to the electron-withdrawing nature of the nitro and chloro groups. This separation of frontier orbitals would be critical in understanding its charge transfer properties.
Illustrative Data on Frontier Molecular Orbitals
| Parameter | Illustrative Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -8.544 | Indicates the electron-donating capacity of the molecule. bsu.by |
| LUMO Energy | 0.430 | Represents the electron-accepting ability of the molecule. bsu.by |
| HOMO-LUMO Gap (ΔE) | 8.974 | A larger gap suggests higher kinetic stability and lower chemical reactivity. bsu.by |
Note: The data in this table is for illustrative purposes to demonstrate the output of quantum chemical calculations and is based on findings for similar molecules. It does not represent experimental or calculated data for this compound.
The three-dimensional structure of a molecule is critical to its function. This compound has several rotatable bonds, particularly around the amide linkage and the tert-butyl group, leading to various possible conformations. Computational methods can be used to explore this conformational landscape.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. nih.gov These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. nih.gov This allows for the identification of characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. bsu.by This allows for the prediction of the UV-Vis absorption spectrum, indicating the wavelengths (λ_max) at which the molecule absorbs light. These transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. bsu.by
Illustrative Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Illustrative Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Amide N-H proton: ~8.95 ppm, Aromatic protons: ~7.2-8.4 ppm mdpi.com |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (C=O): ~165.05 ppm mdpi.com |
| IR | Vibrational Frequency | C=O stretch: ~1665 cm⁻¹, N-H stretch: ~3226 cm⁻¹, NO₂ stretch: ~1520 cm⁻¹ (asymmetric), ~1352 cm⁻¹ (symmetric) nih.gov |
| UV-Vis | λ_max | ~275-325 nm bsu.bybsu.by |
Note: The data in this table is illustrative and based on findings for similar benzamide (B126) derivatives. It does not represent experimental or calculated data for this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein. These methods are central to drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their complementarity. This reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net
The scoring functions also provide an estimate of the binding affinity (often expressed as a docking score in kcal/mol), which indicates the strength of the interaction. manipal.edu A more negative score typically suggests a stronger binding. For benzamide derivatives, these studies have been used to predict their potential as inhibitors for enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net
While docking often treats the protein as a rigid structure, molecular dynamics (MD) simulations provide a more dynamic picture. MD simulations model the atomic motions of the ligand-protein complex over time, offering insights into its stability and flexibility.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot suggests that the complex has reached equilibrium and remains stable. nih.govresearchgate.net
Induced Fit: MD simulations can reveal how the protein's conformation changes to accommodate the ligand, a phenomenon known as induced fit. This is crucial for a realistic understanding of the binding event.
Interaction Analysis: The stability and duration of specific interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance for binding.
These computational approaches provide a detailed, albeit theoretical, understanding of this compound's properties and potential biological interactions, guiding further experimental investigation.
Virtual Screening Approaches for Novel Benzamide Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. For the discovery of novel benzamide ligands, both structure-based and ligand-based virtual screening methods are employed.
Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For instance, in studies involving benzamide derivatives targeting enzymes like α-glucosidase and α-amylase, docking simulations have been used to predict binding energies and interaction modes within the enzyme's active site. nih.gov These studies reveal crucial interactions such as hydrogen bonding and hydrophobic contacts that stabilize the ligand-protein complex. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating a strong potential for binding to these enzymes. nih.gov
Ligand-based virtual screening (LBVS) is utilized when the 3D structure of the target is unknown. This method uses the knowledge of molecules known to be active (ligands) to identify others in a database with similar properties. Techniques like similarity searching are based on the principle that molecules with similar structures or properties are likely to have similar biological activities.
The general workflow for a virtual screening campaign to identify novel benzamide ligands, potentially including this compound, would involve the following steps:
Library Preparation: A large database of compounds, such as the ZINC database, is prepared for screening.
Target Selection & Preparation: A biological target is chosen, and its 3D structure is prepared for docking.
Docking & Scoring: The compound library is docked into the target's binding site, and each compound is assigned a score based on its predicted binding affinity.
Hit Selection & Refinement: Top-scoring compounds are selected as "hits" and are often subjected to more rigorous computational analysis, like molecular dynamics simulations, to confirm the stability of the predicted binding mode. nih.gov
| Screening Stage | Description | Example Application for Benzamides |
| High-Throughput Virtual Screening (HTVS) | Initial fast docking of a large library of compounds to identify a broad set of potential binders. | Screening millions of compounds against a target like inducible nitric oxide synthase (iNOS) to find initial benzamide hits. tandfonline.com |
| Standard Precision (SP) Docking | Redocking of the initial hits with a more accurate scoring function to reduce false positives. | Refining the initial list of iNOS-binding benzamides to a few hundred top candidates. tandfonline.com |
| Extra Precision (XP) Docking | A higher-level, computationally intensive docking and scoring method applied to the most promising candidates. | Final scoring of the top benzamide candidates to select a handful for synthesis and in vitro testing. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the ligand-protein complex over time to assess the stability of the interaction. | Confirming the stable binding of a lead compound like 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide within the active site of its target enzyme. nih.gov |
Pharmacophore Modeling and Computational Screening Strategies
Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target.
The development of a pharmacophore model for benzamide derivatives typically involves:
Ligand Alignment: A set of known active benzamide compounds are structurally aligned.
Feature Identification: Common chemical features among the aligned molecules are identified.
Model Generation: A 3D model is created that defines the spatial arrangement of these essential features.
This model can then be used as a 3D query to rapidly screen large compound databases, identifying molecules that match the pharmacophore and are therefore likely to be active. For example, the benzamide functional group itself is considered an important pharmacophore in drugs targeting neurological disorders. tandfonline.com In studies targeting the protein FtsZ, a key bacterial cell division protein, pharmacophore models for benzamide inhibitors have been developed. mdpi.com These models typically include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic rings, which guide the design of new, more potent inhibitors.
Computational screening strategies often integrate both pharmacophore modeling and molecular docking. A large database might first be filtered using a pharmacophore model to quickly eliminate molecules that lack the necessary features. The resulting subset of compounds can then be subjected to more computationally intensive molecular docking studies to refine the hit list and predict binding modes with greater accuracy. This hierarchical approach enhances the efficiency of the drug discovery process.
| Pharmacophore Feature | Description | Relevance to Benzamide Derivatives |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the amide group and the oxygen atoms of the nitro group are potent HBAs. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The nitrogen atom of the amide group serves as a key HBD. |
| Hydrophobic Group (HY) | A nonpolar group that forms favorable interactions with nonpolar regions of the target. | The tert-butylphenyl group provides a significant hydrophobic feature. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Both the tert-butylphenyl and the chloro-nitrobenzoyl rings contribute aromatic features, often involved in π-π stacking interactions with the target. |
Potential Research Applications and Future Directions for N 2 Tert Butylphenyl 2 Chloro 4 Nitrobenzamide
Emerging Research Frontiers and Unexplored Potential
Integration with High-Throughput Screening Platforms for Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The integration of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide and its analogues into HTS campaigns represents a significant opportunity to uncover novel biological targets and potential therapeutic applications.
Libraries of structurally diverse compounds are essential for successful HTS campaigns. thermofisher.com The synthesis of a focused library of derivatives based on the this compound scaffold could be screened against a wide array of biological targets, including enzymes, receptors, and whole-cell assays. Automated and miniaturized assay formats are central to the efficiency of HTS. acs.org
The table below illustrates a hypothetical integration of a benzamide (B126) library, such as one containing this compound, into a typical HTS workflow.
| Screening Phase | Description | Key Considerations |
| Library Preparation | Synthesis and purification of a diverse set of benzamide analogues. | Structural diversity, purity, and solubility of compounds. |
| Assay Development | Optimization of a robust and sensitive biological assay in a microplate format. | Target validation, signal-to-noise ratio, and reagent stability. |
| Primary Screen | Rapid screening of the entire library at a single concentration to identify "hits". | Use of automation and robotics for liquid handling and data acquisition. acs.org |
| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Orthogonal assays and confirmation of compound identity and purity. |
| Dose-Response Analysis | Determination of the potency (e.g., IC50 or EC50) of confirmed hits. | Generation of concentration-response curves to quantify biological activity. |
| Secondary Assays | Further characterization of hits in more complex biological systems (e.g., cell-based assays). | Assessment of selectivity, mechanism of action, and potential off-target effects. |
The structural features of this compound, including the chloro and nitro substitutions on the benzoyl ring and the tert-butyl group on the phenyl ring, provide a foundation for creating a library with varied physicochemical properties to be explored through HTS.
Investigation of Synergistic Effects with Other Research Compounds
The investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a burgeoning area of research. Such combinations can potentially enhance efficacy and reduce the concentrations of individual agents, which is a desirable outcome in many applications.
Future research could explore the synergistic potential of this compound with other known bioactive compounds. For instance, studies on other nitrobenzamide derivatives have suggested potential for synergistic effects in various contexts. researchgate.net The assessment of synergy often involves in vitro studies using various models, where combinations of compounds are tested at different ratios.
The table below presents a conceptual framework for investigating the synergistic effects of this compound.
| Research Step | Methodological Approach | Expected Outcome |
| Compound Selection | Pairing with compounds that have complementary mechanisms of action. | Identification of rational combination partners. |
| In Vitro Synergy Screening | Checkerboard assays to test a range of concentrations of each compound. | Determination of synergistic, additive, or antagonistic interactions. |
| Calculation of Synergy | Use of models such as the Bliss independence or Loewe additivity to quantify the degree of synergy. | A quantitative measure of the synergistic effect. |
| Mechanism of Synergy Investigation | Molecular biology and biochemistry techniques to elucidate the underlying mechanisms. | Understanding of how the compounds interact to produce a synergistic effect. |
For example, if this compound is found to have antimicrobial properties, its synergistic effects with existing antibiotics could be investigated to combat drug-resistant strains.
Methodological Advancements in Benzamide-Based Research
Continued advancements in synthetic chemistry and analytical techniques are crucial for propelling research into benzamide derivatives. The development of more efficient and sustainable synthetic methods can facilitate the generation of novel analogues of this compound for further investigation.
Recent progress in synthetic methodologies for benzamides includes the use of novel catalysts and reaction conditions to improve yields and reduce reaction times. nih.gov For instance, microwave-assisted synthesis has emerged as a powerful tool for the rapid synthesis of amide libraries. researchgate.net
The following table summarizes some methodological advancements that could be applied to research on this compound.
| Methodological Area | Advancement | Potential Impact on Research |
| Synthetic Chemistry | Development of novel catalytic systems for amide bond formation. | More efficient and environmentally friendly synthesis of derivatives. nih.gov |
| Purification Techniques | Automated flash chromatography and preparative HPLC. | High-throughput purification of compound libraries for screening. |
| Structural Elucidation | Advanced NMR spectroscopy and mass spectrometry techniques. | Unambiguous characterization of novel benzamide structures. mdpi.com |
| Computational Chemistry | Molecular docking and molecular dynamics simulations. | Prediction of biological targets and binding modes to guide compound design. nih.govresearchgate.net |
By leveraging these methodological advancements, researchers can accelerate the discovery and development of novel benzamide-based compounds with potential applications in various fields of scientific inquiry.
Q & A
Q. What are the standard protocols for synthesizing N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide?
The synthesis typically involves coupling 2-tert-butylphenylamine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is conducted in a polar aprotic solvent like dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substituent connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 347.1) .
Q. How are the compound’s solubility and stability characterized for experimental use?
Solubility is assessed in solvents like DMSO, methanol, and chloroform using UV-Vis spectroscopy. Stability studies under varying pH (2–12) and temperatures (4–40°C) are conducted via HPLC to identify degradation products. The nitro group’s electron-withdrawing nature enhances stability in acidic conditions but increases reactivity in basic media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Continuous flow reactors enhance mixing efficiency and heat dissipation, reducing side products like hydrolyzed benzamide derivatives. Kinetic studies suggest maintaining a 1:1.2 molar ratio of amine to acyl chloride and a reaction time of 4–6 hours at 25°C. Computational modeling (DFT) predicts steric hindrance from the tert-butyl group requires precise temperature control .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR splitting patterns (e.g., para-nitro vs. ortho-chloro coupling) are addressed by comparing experimental data with simulated spectra using software like ACD/Labs. X-ray crystallography (via SHELX refinement) resolves ambiguities, as seen in a corrigendum where misassignment of nitro group positioning was corrected .
Q. What mechanistic insights explain the compound’s biological activity against Gram-positive bacteria?
The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt bacterial membranes. Structure-activity relationship (SAR) studies show the tert-butyl group enhances lipophilicity, improving cell permeability. Minimum Inhibitory Concentration (MIC) assays against S. aureus (MIC = 8 µg/mL) correlate with nitroreductase activity .
Q. How does steric bulk influence regioselectivity in derivatization reactions?
The tert-butyl group directs electrophilic substitution to the less hindered para position. For example, catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the chloro substituent. Kinetic isotope effect (KIE) studies confirm steric shielding slows reaction rates at ortho positions .
Data Analysis and Experimental Design
Q. How are computational methods integrated to predict reactivity and binding affinity?
Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., bacterial nitroreductases) by simulating ligand-receptor interactions. QSAR models correlate Hammett σ values of substituents with antibacterial potency, guiding the design of analogs with lower IC₅₀ values .
Q. What experimental controls are critical in assessing the compound’s photodegradation?
Include dark controls to distinguish thermal vs. light-induced degradation. Use actinometry to quantify UV light exposure (λ = 254–365 nm). LC-MS monitors nitro group reduction to amine intermediates, while EPR spectroscopy detects free radicals generated during photolysis .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 178–180°C (DSC) | |
| LogP (Octanol-Water) | 3.2 ± 0.1 (Shake-flask method) | |
| MIC (S. aureus) | 8 µg/mL (Broth microdilution) | |
| Crystallographic Space Group | P2₁/c (X-ray, SHELX refinement) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
